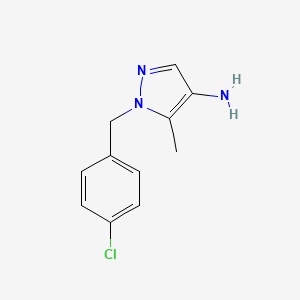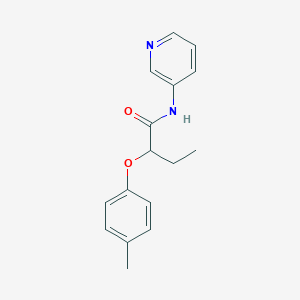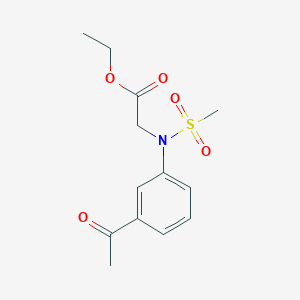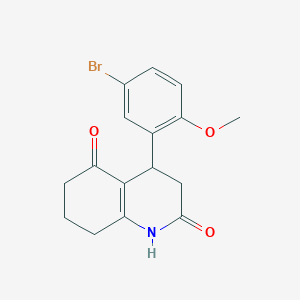![molecular formula C16H16F3N3O3S B4588592 2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4588592.png)
2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
概要
説明
2-[(4-Propoxy-2-pyrimidinyl)sulfanyl]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a propoxy group attached to the pyrimidine ring and a trifluoromethoxyphenyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Propoxy-2-pyrimidinyl)sulfanyl]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Attachment of the Trifluoromethoxyphenyl Group: The final step involves the coupling of the trifluoromethoxyphenyl group to the acetamide moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(4-Propoxy-2-pyrimidinyl)sulfanyl]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[(4-Propoxy-2-pyrimidinyl)sulfanyl]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Receptors: Binding to specific receptors on the cell surface or within the cell to modulate cellular responses.
類似化合物との比較
2-[(4-Propoxy-2-pyrimidinyl)sulfanyl]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: Similar structure but with a difluoromethoxy group instead of trifluoromethoxy.
N-(2,6-Dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetamide: Similar structure but with a dichlorophenyl group instead of trifluoromethoxyphenyl.
2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Similar structure but with diamino groups on the pyrimidine ring.
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-propoxypyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c1-2-9-24-14-7-8-20-15(22-14)26-10-13(23)21-11-3-5-12(6-4-11)25-16(17,18)19/h3-8H,2,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFKSPDDDOJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4588510.png)
![Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate](/img/structure/B4588523.png)
![4-METHOXY-3-NITRO-N-{4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE](/img/structure/B4588524.png)

![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4588544.png)
![(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4588547.png)
![methyl 2-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4588551.png)

![CYCLOPENTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4588568.png)
![methyl 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4588581.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4588597.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4588603.png)

